molecular formula C17H19IN2O2S B2889552 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea CAS No. 306732-00-3

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea

Cat. No.: B2889552
CAS No.: 306732-00-3
M. Wt: 442.32
InChI Key: KGZDQYMNZZRKMJ-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea” is a complex organic molecule. It contains a thiourea group, which is characterized by the presence of a sulfur atom and a carbonyl group. The molecule also contains iodophenyl and dimethoxyphenyl groups, which are aromatic rings with iodine and methoxy substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a thiourea group, iodine, and methoxy groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electrophilic carbonyl group in the thiourea. The iodine atom might also be a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carbonyl and sulfur might confer some degree of polarity to the molecule. The aromatic rings might contribute to its stability .

Scientific Research Applications

Antipathogenic Activity

Thiourea derivatives have been synthesized and characterized for their antipathogenic activity, particularly against bacterial strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' structure-activity relationship indicates significant potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Studies

Research on thioureidoalkylphosphonates has contributed to understanding the nature of interactions within these compounds, particularly the role of hydrogen bonds. These studies are crucial for designing molecules with desired properties, including stability and reactivity (Chęcińska & Grabowski, 2005).

Fluorescence and Biological Properties

Investigations into the structure, fluorescence, and biological properties of thiourea derivatives, particularly those involving acridin-9-ylthioureas, have shown that certain modifications can significantly enhance fluorescence intensity and exhibit remarkable biological activity against specific pathogens, such as Mycobacterium tuberculosis (Bernát et al., 2004).

Corrosion Inhibition

Studies have shown that methyl substituted phenyl containing dithiocarbamate compounds, which share functional similarities with thioureas, exhibit high efficiency as corrosion inhibitors for steel, suggesting potential applications of thiourea derivatives in protecting metals against corrosion (Kıcır et al., 2016).

Synthesis and Separation Techniques

Thiourea compounds have been used in novel methods for the separation of precious metals, such as platinum, palladium, and gold, from solutions. These applications highlight the utility of thiourea derivatives in analytical and preparative chemistry for metal recovery and purification (Diamantatos & Verbeek, 1977).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions involving this compound could be vast and would depend on its intended application. It could be studied for potential medicinal applications, used in chemical synthesis, or investigated for its physical and chemical properties .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O2S/c1-19-17(23)20(14-7-5-13(18)6-8-14)11-12-4-9-15(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZDQYMNZZRKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=C(C=C(C=C1)OC)OC)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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